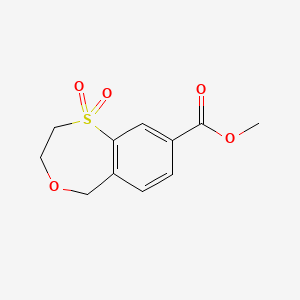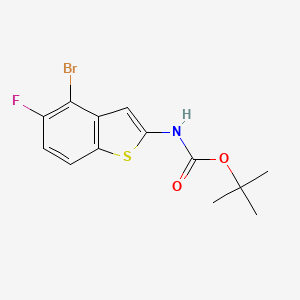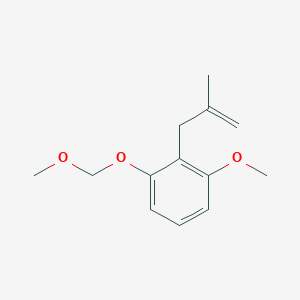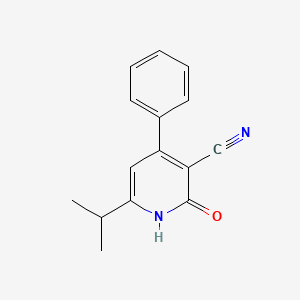![molecular formula C22H29O+ B13901477 2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium CAS No. 97248-68-5](/img/structure/B13901477.png)
2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a methylphenyl group, and a pyran ring, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and 4-methylbenzaldehyde.
Reaction Conditions: These starting materials are reacted in the presence of a base such as piperidine and a solvent like toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants and fuels
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It also modulates signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food additive and stabilizer.
2,6-Di-tert-butylphenol: Used as an intermediate in the synthesis of other antioxidants and stabilizers
Uniqueness
2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium is unique due to its combination of tert-butyl groups, a methylphenyl group, and a pyran ring, which confer enhanced stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
97248-68-5 |
|---|---|
Fórmula molecular |
C22H29O+ |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[2-(4-methylphenyl)ethenyl]pyrylium |
InChI |
InChI=1S/C22H29O/c1-16-8-10-17(11-9-16)12-13-18-14-19(21(2,3)4)23-20(15-18)22(5,6)7/h8-15H,1-7H3/q+1 |
Clave InChI |
APTRMBCTASDPEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC(=[O+]C(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)


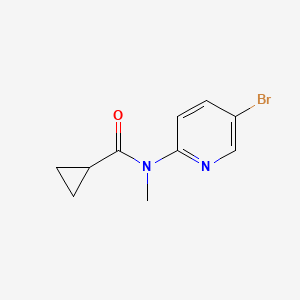
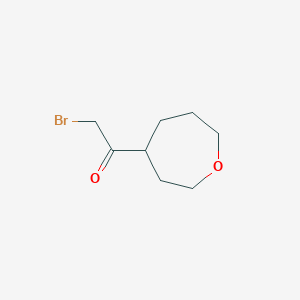

![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)

